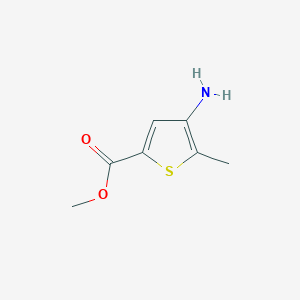

Methyl 4-amino-5-methylthiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTXAKCLKGBDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501082-56-0 | |

| Record name | methyl 4-amino-5-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Aminomethylthiophene Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomeric Specificity

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on a heterocyclic scaffold dictates its biological activity and physical behavior. This guide addresses the physical properties of Methyl 4-amino-5-methylthiophene-2-carboxylate. However, a comprehensive literature search reveals a significant scarcity of documented physical data for this specific isomer. In contrast, its positional isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) , is well-characterized.

This document will, therefore, focus on the detailed physical properties and characterization of Methyl 3-amino-4-methylthiophene-2-carboxylate as a scientifically robust and valuable proxy. Understanding the properties of this isomer provides a critical framework for any researcher working with related aminothiophene carboxylates. The principles and methodologies described herein are directly applicable to the characterization of the 4-amino-5-methyl isomer, should a sample become available. Positional isomerism can significantly influence properties such as melting point, solubility, and spectral characteristics due to differences in intra- and intermolecular interactions. Therefore, while the data presented is for a specific isomer, the experimental approaches are universal.

Core Physical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate

A summary of the key physical and chemical properties for Methyl 3-amino-4-methylthiophene-2-carboxylate is presented below. These values are essential for handling, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 85006-31-1 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 85-88 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in Methanol |

Experimental Protocols for Physicochemical Characterization

The determination of a compound's physical properties is a cornerstone of chemical research. The following section details standardized, field-proven protocols for characterizing aminomethylthiophene carboxylates. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Self-Validating System for Purity

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of the crystalline Methyl 3-amino-4-methylthiophene-2-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Heating Profile: The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (around 70-75 °C).

-

Data Acquisition: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality and Trustworthiness: This protocol is self-validating. A narrow melting range, consistent with literature values (85-88 °C), provides a high degree of confidence in the sample's identity and purity.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide unambiguous structural confirmation.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Absorptions for Methyl 3-amino-4-methylthiophene-2-carboxylate:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl groups.

-

C=O Stretching: A strong absorption around 1700-1680 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Around 1350-1250 cm⁻¹.

-

C-O Stretching: In the 1300-1000 cm⁻¹ region.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Electron Ionization (EI) is a common method.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. The expected molecular ion peak for C₇H₉NO₂S would be at m/z = 171.[1]

Solubility Assessment: Guiding Formulation and Reaction Conditions

Understanding a compound's solubility is crucial for its application in drug delivery and for designing appropriate reaction conditions.

Methodology:

-

Solvent Screening: A small, known amount of the compound (e.g., 1-5 mg) is added to a fixed volume of various solvents (e.g., 1 mL) at ambient temperature.

-

Observation: The mixture is vortexed, and the solubility is visually assessed (e.g., clear solution, partially dissolved, insoluble).

-

Quantitative Determination (Optional): For key solvents, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an aminomethylthiophene carboxylate.

Caption: Workflow for the physicochemical characterization of aminomethylthiophene carboxylates.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the physical properties and characterization methodologies for Methyl 3-amino-4-methylthiophene-2-carboxylate. While data for the 4-amino-5-methyl isomer remains elusive, the protocols and foundational knowledge presented here offer a clear and scientifically rigorous path forward for researchers in the field. The application of these standardized methods will ensure the generation of high-quality, reliable data, which is paramount for advancing drug discovery and development efforts.

References

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to Methyl Aminomethylthiophene Carboxylates: Nomenclature, Synthesis, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of methyl aminomethylthiophene carboxylates, a class of heterocyclic compounds pivotal to medicinal chemistry. Acknowledging the potential for isomeric ambiguity in nomenclature, this document first clarifies the structural distinctions before focusing on the synthesis, properties, and applications of the most industrially significant isomer. Furthermore, it equips the reader with foundational synthetic strategies applicable to a broad range of thiophene derivatives.

Decoding the Isomers: A Primer on Thiophene Nomenclature

The substitution pattern on the thiophene ring is critical to the chemical identity and reactivity of the molecule. The user's topic, "Methyl 4-amino-5-methylthiophene-2-carboxylate," specifies a precise arrangement of functional groups. However, the scientific literature and commercial availability are dominated by a closely related isomer, "Methyl 3-amino-4-methylthiophene-2-carboxylate."

According to IUPAC nomenclature, the thiophene ring is numbered starting from the sulfur atom and proceeding around the ring. The position of the principal characteristic group, in this case, the ester, is given the lowest possible number (locant)[1]. Therefore, the primary point of distinction lies in the relative positions of the amino and methyl groups.

Below is a visual clarification of these key isomers:

Caption: Comparative structures of aminomethylthiophene carboxylate isomers.

While extensive data for this compound is scarce in public databases, its isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1), is a well-characterized and vital chemical intermediate[2][3]. The remainder of this guide will focus on this prevalent isomer, providing a robust framework of its chemistry and applications, which can serve as a valuable reference for research into other, rarer isomers.

Methyl 3-amino-4-methylthiophene-2-carboxylate: A Core Building Block

This compound is a versatile organic intermediate featuring a thiophene ring substituted with an amino group, a methyl group, and a methyl ester. This unique combination of functionalities makes it a valuable precursor in the synthesis of pharmaceuticals, most notably the dental local anesthetic, Articaine[2][4].

Physicochemical and Safety Data

A summary of the key properties and safety information for Methyl 3-amino-4-methylthiophene-2-carboxylate is presented below.

| Property | Value | Reference(s) |

| CAS Number | 85006-31-1 | [5] |

| Molecular Formula | C₇H₉NO₂S | [5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | White to light yellow crystal powder | [6] |

| Melting Point | 85-88 °C | [7] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [8] |

Synthesis and Mechanism

The synthesis of polysubstituted 2-aminothiophenes is most famously achieved via the Gewald aminothiophene synthesis . This powerful one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base[9][10].

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring[9].

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

While the Gewald reaction is a general method, specific protocols for Methyl 3-amino-4-methylthiophene-2-carboxylate often start from precursors like 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[11][12].

Experimental Protocol: Synthesis from a Tetrahydrothiophene Precursor

This protocol is adapted from established literature procedures[11][12].

Step 1: Reaction Setup

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add catalytic amounts of anhydrous ferric chloride (approx. 0.03 eq) and cyanuric chloride (approx. 0.03 eq).

-

Add hydroxylamine hydrochloride (approx. 1.4 eq) to the mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to 70-90 °C and maintain for approximately 4 hours, monitoring progress by TLC.

Step 3: Work-up and Isolation

-

Cool the reaction mixture. If acetonitrile was used as the solvent, cooling in ice and adding diethyl ether may precipitate an intermediate[11].

-

Evaporate the solvent under reduced pressure.

-

To the residue, add 25% aqueous ammonia and stir for 30 minutes.

-

Filter the resulting precipitate.

-

Wash the filter cake thoroughly with water.

-

Dry the solid product to obtain Methyl 3-amino-4-methylthiophene-2-carboxylate.

Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

-

¹H NMR: To confirm the presence and integration of protons corresponding to the methyl groups, the amino group, and the thiophene ring proton.

-

¹³C NMR: To verify the number and types of carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight (171.22 g/mol ).

-

Melting Point: To compare with the literature value (85-88 °C)[7].

Reactivity and Applications in Drug Discovery

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, imparting desirable physicochemical properties and serving as a versatile synthetic handle[13][14][15]. The amino and ester groups on Methyl 3-amino-4-methylthiophene-2-carboxylate are key to its utility.

-

The Amino Group: Acts as a nucleophile, allowing for acylation, alkylation, and diazotization reactions. It is crucial for building condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are investigated for anticancer properties[16].

-

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

The Thiophene Ring: The C5 position is activated towards electrophilic substitution, such as direct arylation, allowing for the introduction of further diversity[6].

Core Application: Synthesis of Articaine

Methyl 3-amino-4-methylthiophene-2-carboxylate is the designated starting material for the synthesis of Articaine, a widely used local anesthetic in dentistry[2][6]. The synthesis involves the acylation of the amino group.

Caption: Key synthetic steps from the thiophene precursor to Articaine.

This application underscores the industrial importance of producing high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate, as the quality of the starting material directly impacts the final active pharmaceutical ingredient (API).

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Fiesselmann thiophene synthesis. (2024, October 27). Filo. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200.

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved January 5, 2026, from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). Georganics. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Shree Ganesh Remedies Limited. Retrieved January 5, 2026, from [Link]

-

2-Aminothiophenes by Gewald reaction. (2021). ResearchGate. [Link]

- Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (2013). International Journal of Pharmacy and Biological Sciences.

-

3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. (n.d.). Sonal Plasrub Industries. Retrieved January 5, 2026, from [Link]

- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (2017). Synfacts, 13(06), 0684.

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. [Link]

- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1077-1095.

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

- Campaigne, E., & Monroe, P. A. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society, 75(1), 274-276.

-

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Semantic Scholar.

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24657-24673.

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Methyl 4-amino-5-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(12), o2282-o2283.

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). ResearchGate. [Link]

-

Thiophene. (2022, January 2). Sciencemadness Wiki. [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Thiophene. (n.d.). Britannica. Retrieved January 5, 2026, from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). Georganics. Retrieved January 5, 2026, from [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]

- 4. chemixl.com [chemixl.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 7. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN [georganics.sk]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. prepchem.com [prepchem.com]

- 12. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpbs.com [ijpbs.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl 4-amino-5-methylthiophene-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aminothiophene carboxylate core is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of a specific, high-potential isomer: Methyl 4-amino-5-methylthiophene-2-carboxylate. While less documented than its common isomers, its unique substitution pattern presents distinct opportunities for synthetic diversification and drug design. This whitepaper synthesizes data from related analogs and established chemical principles to deliver a robust guide covering molecular properties, validated synthesis protocols, analytical characterization, reactivity, and critical safety protocols, empowering researchers to effectively utilize this scaffold in their discovery programs.

Part 1: Core Molecular & Physicochemical Profile

This compound, with the molecular formula C₇H₉NO₂S, belongs to the class of substituted aminothiophenes. This family of compounds is of significant interest due to its structural similarity to purine bases, making them valuable bioisosteres in the design of kinase inhibitors and other therapeutic agents.[1] The arrangement of the amino, methyl, and carboxylate groups on the thiophene ring dictates its reactivity and three-dimensional conformation, which are critical for molecular recognition by biological targets.

The primary amino group at the C4 position and the methyl ester at C2 provide two key points for synthetic modification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source / Method |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | Computed[2][3] |

| Exact Mass | 171.03540 Da | Computed[2][3] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | COC(=O)c1sc(C)c(N)c1 | Generated |

| CAS Number | Not assigned | - |

| Melting Point | 85-88 °C (for isomer: 3-amino-4-methyl) | [4] |

| Appearance | White to orange/green powder/crystal (predicted) | Based on isomers[5] |

| Solubility | Low water solubility predicted | Based on analogs[6] |

Part 2: Recommended Synthesis Protocol: Gewald Reaction

The most reliable and industrially scalable method for preparing substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers high efficiency by assembling the thiophene ring from readily available starting materials. The key to this synthesis is the condensation of a carbonyl compound, a nitrile with an active α-methylene group, and elemental sulfur, catalyzed by a base.

Causality of Method Selection: The Gewald reaction is chosen for its convergence and atom economy. It avoids lengthy, linear synthesis routes and is known to be robust for producing a wide variety of aminothiophene derivatives.[7] The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure, making it a self-validating system where the formation of the aromatic thiophene ring is the thermodynamic driving force.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl cyanoacetate (1.0 eq), propionaldehyde (1.1 eq), and elemental sulfur (1.1 eq) in 5 mL of ethanol.

-

Catalyst Addition: Slowly add morpholine (0.2 eq) to the stirring mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Filter the resulting precipitate, wash with cold ethanol to remove impurities, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or methanol to yield the final compound.

Caption: Workflow for the Gewald Synthesis of the target compound.

Part 3: Analytical Validation Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach ensures a self-validating characterization.

Step-by-Step Analytical Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in CDCl₃ or DMSO-d₆. The expected spectrum should show a singlet for the ester methyl protons (~3.8 ppm), a singlet for the thiophene ring proton, a singlet for the C5-methyl group, and a broad singlet for the NH₂ protons which is exchangeable with D₂O.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons of the thiophene ring, and the two distinct methyl carbons.

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary validation is the observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z corresponding to the calculated exact mass (171.04).[2]

-

-

Infrared (IR) Spectroscopy:

Caption: Analytical workflow for structural confirmation and purity assessment.

Table 2: Predicted vs. Comparative Spectral Data

| Technique | Predicted Data for 4-amino-5-methyl Isomer | Comparative Data for 3-amino-4-methyl Isomer |

| ¹H NMR | Thiophene-H (C3-H) singlet; NH₂ broad singlet | Thiophene-H (C5-H) singlet; NH₂ broad singlet[2] |

| Mass Spec | [M]⁺ at m/z = 171 | [M]⁺ at m/z = 171[2] |

| IR Spec | N-H (~3300-3500 cm⁻¹), C=O (~1670 cm⁻¹) | N-H, C=O bands present[2] |

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its amino and ester functional groups. This dual functionality allows for its use as a versatile scaffold for building more complex molecules.

-

Amino Group (C4-NH₂): As a potent nucleophile, the amino group is the primary site for derivatization. It readily undergoes acylation, sulfonation, and reductive amination. Crucially, it serves as the key nitrogen source for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, through condensation with various reagents.[1]

-

Ester Group (C2-CO₂Me): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.

The thieno[2,3-d]pyrimidine core, easily accessible from this scaffold, is a well-established pharmacophore. It has been integral to the development of inhibitors for various protein kinases, with applications in oncology and inflammatory diseases.[1][9]

Caption: Key derivatization pathways from the core scaffold.

Part 5: Safety, Handling, and Storage

Based on data from closely related isomers, this compound should be handled as a hazardous chemical.[3][4][10] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Pictogram | Warning | |

| Hazard | H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3][4][10] | |

| H319 | Causes serious eye irritation.[3][4][10] | |

| H335 | May cause respiratory irritation.[3][4][10] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11] |

Handling & Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[4]

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[12]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

This compound represents a valuable and versatile chemical building block for drug discovery and development. Its dual functional handles—a nucleophilic amine and a modifiable ester—provide a robust platform for generating diverse chemical libraries. The straightforward access to the biologically significant thieno[2,3-d]pyrimidine core further enhances its appeal. By understanding its physicochemical properties, employing validated synthetic and analytical protocols, and adhering to strict safety guidelines, researchers can effectively harness the potential of this scaffold to drive the development of next-generation therapeutics.

References

-

PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information.

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information.

-

Sigma-Aldrich. Methyl 3-amino-4-methylthiophene-2-carboxylate product page.

-

The Royal Society of Chemistry. Supporting Information for a related publication.

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

-

Thermo Fisher Scientific. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for a related compound.

-

ChemicalBook. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR.

-

Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate product page.

-

ChemicalBook. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.

-

PubChem. Methyl 4-amino-5-methylthiophene-3-carboxylate. National Center for Biotechnology Information.

-

Matrix Scientific. Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate product page.

-

Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences.

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

-

CymitQuimica. Methyl 4-amino-5-methylthiophene-3-carboxylate product page.

-

TCI Chemicals. Methyl 3-Amino-4-methylthiophene-2-carboxylate product page.

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

-

ResearchGate. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates...

-

Gobouri, A.A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports.

-

ChemicalBook. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum.

-

ChemicalBook. Methyl 4-aMino-5-Methylthiophene-3-carboxylate(81528-48-5) 1H NMR.

Sources

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-5-methylthiophene-3-carboxylate | C7H9NO2S | CID 11401021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN [georganics.sk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-methylthiophene-2-carboxylate

Abstract

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted thiophenes are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Within this family, 2-aminothiophenes are particularly valuable synthetic intermediates, prized for their utility in the construction of more complex molecular architectures, including thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The specific substitution pattern on the thiophene ring dictates the molecule's physical, chemical, and biological properties, making the development of regioselective synthetic methods a critical endeavor in medicinal and materials chemistry.

Methyl 4-amino-5-methylthiophene-2-carboxylate, the subject of this guide, is a unique polysubstituted thiophene with a substitution pattern that presents a distinct synthetic challenge compared to its more commonly synthesized isomers. This guide aims to provide a thorough understanding of the synthetic landscape and to offer a robust theoretical framework for its preparation.

The Gewald Reaction: A Pillar of 2-Aminothiophene Synthesis

The Gewald aminothiophene synthesis, first reported by Karl Gewald in 1966, is a one-pot multicomponent reaction that has become the most versatile and widely adopted method for the preparation of polysubstituted 2-aminothiophenes.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

The Established Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been the subject of extensive study and is understood to proceed through a series of well-defined steps.[3] The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by a base (commonly a secondary amine like diethylamine or morpholine).[4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[4]

A crucial aspect of the mechanism is the role of the base, which not only catalyzes the initial condensation but also facilitates the opening of the S8 ring of elemental sulfur and the subsequent nucleophilic attack.[3]

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Variations and Scope of the Gewald Reaction

The versatility of the Gewald reaction is demonstrated by its tolerance of a wide range of functional groups on both the carbonyl and the active methylene components. Numerous modifications have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, solid-supported catalysts, and ionic liquids.[2]

| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 85-95 | [5] |

| Acetone | Malononitrile | Diethylamine | Methanol | 70-80 | [4] |

| 2-Pentanone | Methyl Cyanoacetate | Piperidine | DMF | 65-75 | [4] |

| Propiophenone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50-60 | [2] |

Table 1: Representative Examples of the Gewald Reaction.

Synthetic Pathways to this compound: A Proposed Route

A thorough review of the scientific literature reveals a notable absence of a direct, well-documented synthetic protocol for this compound. The majority of published methods for analogous compounds yield the isomeric methyl 3-amino-4-methylthiophene-2-carboxylate. This is likely due to the regioselectivity of the Gewald reaction with common starting materials.

However, based on the fundamental principles of thiophene chemistry and analogous reactions, a plausible synthetic pathway can be proposed. This proposed route is a modification of the principles of the Gewald synthesis, utilizing less common, specifically functionalized starting materials.

Proposed Synthesis: A Modified Gewald-Type Approach

The proposed synthesis involves the reaction of a β-aminocrotononitrile derivative with methyl thioglycolate. This approach strategically positions the nitrogen atom to ultimately reside at the 4-position of the thiophene ring.

Starting Materials:

-

3-Amino-2-butenenitrile (or its equivalent): This starting material provides the C4-amino and C5-methyl substituents.

-

Methyl thioglycolate: This reagent serves as the source of the sulfur atom and the C2-methoxycarbonyl group.

-

A suitable base: A non-nucleophilic base such as sodium methoxide or potassium tert-butoxide would be required to facilitate the condensation and cyclization.

Caption: Proposed synthetic pathway to the target molecule.

Mechanistic Rationale of the Proposed Pathway

The proposed mechanism commences with the base-catalyzed Michael addition of the thiolate, generated from methyl thioglycolate, to the electrophilic double bond of 3-amino-2-butenenitrile. The resulting intermediate would then undergo an intramolecular condensation, with the nucleophilic nitrogen attacking the ester carbonyl. Subsequent dehydration of the cyclic intermediate would lead to the aromatic thiophene ring, yielding the desired this compound.

Hypothetical Experimental Protocol

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

-

Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

-

Thiol Addition: To the cooled solution, add methyl thioglycolate (1.0 equivalent) dropwise via a syringe.

-

Enamine Addition: Add 3-amino-2-butenenitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Alternative Synthetic Strategies and Their Limitations

While the modified Gewald-type approach appears to be the most promising, other classical thiophene syntheses could be considered, although they present significant challenges.

-

Fiesselmann Thiophene Synthesis: This method typically yields 3-hydroxythiophenes. While variations can produce 3-aminothiophenes, a route to a 4-aminothiophene is not straightforward.[6]

-

Paal-Knorr Thiophene Synthesis: This synthesis requires a 1,4-dicarbonyl compound. The synthesis of a suitable 1,4-dicarbonyl precursor that would lead to the desired 4-amino-5-methyl-2-carboxylate substitution pattern would likely be a multi-step and complex process.[7]

Conclusion

The synthesis of this compound represents a notable challenge due to the regiochemical outcomes of standard thiophene-forming reactions. While a direct, published protocol is not readily apparent, a plausible and scientifically sound synthetic pathway can be proposed based on a modification of the principles of the Gewald reaction. This proposed route, involving the condensation of 3-amino-2-butenenitrile and methyl thioglycolate, offers a logical and promising direction for the synthesis of this specific isomer. Further experimental investigation is required to validate and optimize this proposed pathway. This guide provides the necessary theoretical foundation for researchers to embark on the synthesis of this and other similarly substituted 2-aminothiophenes.

References

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. Available at: [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate. Available at: [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

- Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

-

Fiesselmann-type synthesis of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

methyl 2-cyano-3-methylbut-2-enoate (6666-75-7) - Chemchart. Available at: [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - MDPI. Available at: [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate - PMC - NIH. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 4. ijpbs.com [ijpbs.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminothiophene Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminothiophene Moiety

The 2-aminothiophene scaffold is a five-membered heterocyclic ring that has emerged as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a versatile template for the design of compounds with a wide spectrum of biological activities.[2] Its synthetic accessibility, primarily through the robust and highly adaptable Gewald reaction, further enhances its appeal in drug discovery programs.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of substituted aminothiophenes, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted aminothiophenes have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of aminothiophene derivatives are often attributed to their ability to interfere with critical cellular processes. A prominent mechanism is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Another key mechanism involves the inhibition of protein kinases , which are crucial regulators of cell signaling pathways often dysregulated in cancer. Certain aminothiophene derivatives have been identified as potent inhibitors of kinases such as VEGFR-2, playing a role in angiogenesis.[8] The inhibition of these signaling cascades can halt tumor growth and vascularization.

Furthermore, some derivatives induce apoptosis through the activation of caspase pathways . Treatment of cancer cells with these compounds has been shown to increase the levels of cleaved caspase-3 and caspase-9, key executioners of apoptosis.[9]

dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853", arrowhead="vee"];

} Caption: Anticancer Mechanisms of Substituted Aminothiophenes.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the design of potent anticancer aminothiophenes. For instance, the nature and position of substituents on the thiophene ring and any appended aromatic systems significantly influence activity. Hydrophobic and electronic parameters of the substituents have been shown to be critical for antitumor activity against various cancer cell lines.[10][11] For VEGFR-2 inhibitors, specific substitutions on a carboxamide side chain have been shown to be crucial for potent inhibition.[8]

Experimental Protocols

This assay is fundamental for identifying compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[12]

-

Prepare 10x stock solutions of the test aminothiophene derivatives, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in the buffer. A vehicle control (e.g., buffer with DMSO) is also required.[7]

-

-

Assay Execution:

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate and extent of polymerization. The IC50 value is determined by plotting the inhibition of polymerization against the log of the compound concentration.[2]

-

This assay quantifies the activation of key apoptotic enzymes.

Principle: The assay utilizes a specific substrate for caspase-3 or caspase-9 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Step-by-Step Methodology:

-

Cell Treatment:

-

Plate cancer cells (e.g., HeLa, PANC-1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminothiophene derivatives for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., a known apoptosis inducer) and a vehicle control.

-

-

Cell Lysis:

-

After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

-

-

Assay Reaction:

-

Add the caspase-3 or caspase-9 substrate to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

-

Data Measurement:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

The increase in signal is proportional to the caspase activity.

-

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | 15.38 | [5] |

| SB-83 | Prostate (PC-3) | 34.04 | [5] |

| SB-200 | Cervical (HeLa) | < 35 | [5] |

| Compound 8 | HepG-2 | 0.84 | [8] |

| Compound 10a | HepG-2 | 0.79 | [8] |

| Compound 10c | HepG-2 | 0.69 | [8] |

| Compound 5 | HepG-2 | 5.3 | [13] |

| Compound 8 | MCF-7 | 4.132 | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted aminothiophenes have emerged as promising anti-inflammatory agents by targeting key enzymatic pathways.[14][15]

Mechanism of Action: Dual Inhibition of COX and LOX

A significant anti-inflammatory mechanism of aminothiophene derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17][18] These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. By inhibiting both pathways, these compounds can exert a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.

Furthermore, some aminothiophenes have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[19] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

dot graph G { rankdir="TB"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335", arrowhead="vee"];

} Caption: Anti-inflammatory Mechanisms of Substituted Aminothiophenes.

Structure-Activity Relationship (SAR) Insights

For dual COX/LOX inhibitors, the presence of specific functional groups is critical. For example, a morpholinoacetamide moiety attached to the 2-amino group of the thiophene ring has been shown to confer potent and selective COX-2 inhibitory activity.[16] The nature of the substituent at the 4-position of the thiophene ring also plays a significant role in modulating the inhibitory potency against both enzymes.

Experimental Protocols

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22]

Step-by-Step Methodology:

-

Animal Dosing:

-

Administer the test aminothiophene derivative to the animals (e.g., orally or intraperitoneally) at various doses. A positive control group (e.g., treated with indomethacin) and a vehicle control group should be included.[23]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

These enzymatic assays directly measure the inhibitory potential of compounds against the target enzymes.

Principle: The activity of COX or LOX is determined by measuring the production of their respective products (e.g., prostaglandins, leukotrienes) from arachidonic acid. The ability of a test compound to reduce product formation is quantified.

Step-by-Step Methodology (General):

-

Enzyme and Substrate Preparation:

-

Use purified COX-1, COX-2, or 5-LOX enzymes.

-

Prepare a solution of arachidonic acid as the substrate.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the aminothiophene derivative or a known inhibitor (e.g., celecoxib for COX-2, nordihydroguaiaretic acid for 5-LOX) in an appropriate buffer.

-

Initiate the reaction by adding arachidonic acid.

-

-

Product Quantification:

-

After a set incubation time, stop the reaction and quantify the amount of product formed using methods such as ELISA or HPLC.

-

-

IC50 Determination:

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[16]

-

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted aminothiophenes have demonstrated promising activity against a range of pathogenic bacteria and fungi.[24][25]

Mechanism of Action

The precise mechanisms of antimicrobial action for many aminothiophene derivatives are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate microbial cell membranes, where they can interfere with essential cellular processes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of aminothiophenes is highly dependent on the substitution pattern. For instance, the presence of chloro, methoxy, and amide functionalities has been associated with potent antibacterial and antifungal activities.[24] The introduction of different heterocyclic moieties at various positions on the thiophene ring can also significantly enhance antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a standard measure of the in vitro antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

-

Serial Dilution of Compounds:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the aminothiophene derivatives in the appropriate broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[26]

-

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Aminothiophene-2-carboxylates | E. coli | 10-20 | [24] |

| 3-Aminothiophene-2-carboxylates | S. aureus | 10-20 | [24] |

| 3-Aminothiophene-2-carboxylates | A. niger | 10-20 | [24] |

| 3-Aminothiophene-2-carboxylates | C. albicans | 10-20 | [24] |

| Thiophene derivatives | Colistin-Resistant A. baumannii | 16-32 | [26] |

| Thiophene derivatives | Colistin-Resistant E. coli | 8-32 | [26] |

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[3][27][28] It is a one-pot, multi-component reaction that is highly efficient and versatile.[4][29]

dot graph G { rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4", arrowhead="vee"];

} Caption: Gewald Reaction for Aminothiophene Synthesis.

General Experimental Protocol for the Gewald Reaction

Principle: The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[28]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in an appropriate solvent (e.g., ethanol, DMF).

-

-

Addition of Base:

-

Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine, to the mixture.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

-

-

Work-up and Purification:

-

Upon completion (monitored by TLC), the product often precipitates. The solid can be collected by filtration and purified by recrystallization.

-

Conclusion: A Promising Future for Aminothiophene-Based Therapeutics

Substituted aminothiophenes represent a highly valuable and versatile scaffold in the field of drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.

References

-

da Silva, E. D. L., et al. (2023). Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. Anticancer Agents in Medicinal Chemistry. [Link]

- Chavan, S. M., et al. (n.d.). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research.

-

Abdel-Wahab, B. F., et al. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

-

Chiscari, I., et al. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. ResearchGate. [Link]

-

Various Authors. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

Zhuo, S.-T., et al. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

- Sreeshma, P. S., & Pillai, A. D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

-

Glavač, D., et al. (2010). QSAR analysis of antitumor active amides and quinolones from thiophene series. European Journal of Medicinal Chemistry. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Al-Ostath, A., et al. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Elmongy, E. I., et al. (n.d.). IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... ResearchGate. [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

-

Sarankar, S. K., et al. (2022). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate. [Link]

-

Crunkhorn, S. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Arthritis Research & Therapy. [Link]

-

Bar-Zeev, M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Basavaraju, P., et al. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. [Link]

-

Ghorab, M. M., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. [Link]

-

Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

-

Kumar, D., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Drug Discovery. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

de Lacerda, J. T., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences. [Link]

-

Kumar, D., et al. (n.d.). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2025). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Request PDF. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

ChEMBL. (n.d.). Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107). ChEMBL. [Link]

-

Singh, A., & Singh, S. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Abdel-Razek, A. S., et al. (n.d.). Minimum inhibitory concentration (MIC) values of the antifungal compound produced by S. atrovirens. ResearchGate. [Link]

-

Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. [Link]

-

Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Biochemical and Biophysical Research Communications. [Link]

-

Low, J. A., & Donahue, C. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]

-

Sawsedo, K., & Vercammen, D. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]

-

Roy, K., et al. (2002). Synthesis, screening and quantitative structure-activity relationship (QSAR) studies of some glutamine analogues for possible anticancer activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Darwish, D. G., et al. (n.d.). Different pathways to obtain 2‐aminothiophene derivatives from... ResearchGate. [Link]

-

Chowdhury, S., et al. (2019). Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. Journal of Medicinal Chemistry. [Link]

-

Redij, T., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Lee, J.-W., et al. (2019). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. mdpi.com [mdpi.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jocpr.com [jocpr.com]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Gewald Reaction [organic-chemistry.org]

- 29. d-nb.info [d-nb.info]

Introduction: The Dual Nature of Aminothiophenes in Drug Discovery

An In-Depth Technical Guide to the Safe Handling and Management of Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Their versatile structure is a key building block in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The Gewald reaction, a multicomponent synthesis, remains one of the most efficient and widely used methods for creating these valuable molecules.[1][6][7][8][9]

However, the same chemical properties that make the thiophene ring a valuable pharmacophore also present inherent safety and handling challenges. The thiophene ring is often considered a "structural alert" in toxicology, as its metabolism by cytochrome P450 enzymes can lead to the formation of reactive, electrophilic metabolites like thiophene S-oxides and epoxides, which can be responsible for drug-induced toxicities.[10] Therefore, a profound understanding of their potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but essential components of responsible research and development.

This guide provides an in-depth framework for the safe handling, use, and disposal of aminothiophene derivatives. It moves beyond a simple checklist of precautions to explain the causality behind safety protocols, empowering researchers to build a culture of safety grounded in scientific understanding.

Section 1: Toxicological Profile and Hazard Identification

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While the toxicological profile can vary significantly with substitution patterns, several core hazards are associated with the aminothiophene class.

Primary Hazards:

-

Acute Toxicity: Many aminothiophene derivatives are classified as harmful or toxic if swallowed.[11][12] For example, 2-Aminothiophenol is labeled as "Harmful if swallowed" (H302).[11]

-

Skin and Eye Damage/Irritation: A significant number of these compounds can cause severe skin burns and serious eye damage.[11][12] Direct contact can lead to chemical burns, and appropriate protective measures are critical.[13] For instance, 2-Aminothiophene-3-carbonitrile is designated as causing serious eye damage (H318) and skin irritation (H315).[12]

-

Skin Sensitization: Some derivatives, such as 3-Aminothiophene-2-carboxamide, may cause an allergic skin reaction (H317).

-

Respiratory Irritation: Inhalation of dusts or vapors can cause respiratory irritation.[12][14]

-

Genotoxicity and Carcinogenicity: The bioactivation potential of the thiophene ring is a key concern.[10] Studies on specific derivatives have investigated their genotoxic and carcinogenic potentials. For example, while some aminothiophenes did not show mutagenicity in Ames tests, others showed DNA damage at high concentrations in a Comet assay and highlighted carcinogenic potential in a cell transformation assay (CTA).[15]

Data Presentation: GHS Hazard Classifications of Representative Aminothiophenes

| Compound | CAS Number | GHS Hazard Statements | Source(s) |

| 2-Aminothiophenol | 137-07-5 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH410: Very toxic to aquatic life with long lasting effects | [11] |

| 3-Aminothiophene-2-carboxamide | 147123-47-5 | H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation | |

| 2-Aminothiophene-3-carbonitrile | 4651-82-5 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [12] |

| Methyl 3-aminothiophene-2-carboxylate | 22288-78-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [14] |

Section 2: The Hierarchy of Controls: A Proactive Approach to Risk Mitigation

Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure to implement a robust safety system.

Caption: A typical workflow for the safe synthesis of aminothiophene derivatives.

1. Pre-Operation Safety Checks:

- Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.